molecular formula C28H24N4O5 B12723448 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 134700-34-8

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12723448
CAS No.: 134700-34-8
M. Wt: 496.5 g/mol
InChI Key: YIKCZWUPAJZUFW-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. The presence of the morpholine moiety suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its analogs could be explored for their therapeutic potential. The combination of isoindole, quinazoline, and morpholine structures may offer unique pharmacological properties, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole structures, which may have comparable chemical and biological properties.

    Quinazoline Derivatives: Compounds featuring the quinazoline moiety, known for their use in medicinal chemistry.

    Morpholine Derivatives: Compounds containing the morpholine ring, often explored for their pharmacological potential.

Uniqueness

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- lies in its combination of these three distinct structural elements, which may confer unique chemical reactivity and biological activity compared to other compounds.

Properties

CAS No.

134700-34-8

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[3-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C28H24N4O5/c33-24-10-9-19(15-18(24)16-30-11-13-37-14-12-30)32-25(29-23-8-4-3-7-22(23)28(32)36)17-31-26(34)20-5-1-2-6-21(20)27(31)35/h1-10,15,33H,11-14,16-17H2

InChI Key

YIKCZWUPAJZUFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

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